REACTION_SMILES
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[BrH:29].[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].[CH3:36][C:37](=[O:38])[OH:39].[NH2:1][c:2]1[c:3]([C:21]([c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)=[O:28])[c:4]2[c:5]([s:20]1)[CH2:6][N:7]([C:10]([O:11][CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)=[O:19])[CH2:8][CH2:9]2.[OH2:40]>>[NH2:1][c:2]1[c:3]([C:21]([c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)=[O:28])[c:4]2[c:5]([s:20]1)[CH2:6][NH:7][CH2:8][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Nc1sc2c(c1C(=O)c1ccccc1)CCN(C(=O)OCc1ccccc1)C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1sc2c(c1C(=O)c1ccccc1)CCN(C(=O)OCc1ccccc1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1sc2c(c1C(=O)c1ccccc1)CCNC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |